molecular formula C18H19ClN2O2 B2954209 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine CAS No. 1197504-72-5

2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine

Cat. No. B2954209
CAS RN: 1197504-72-5
M. Wt: 330.81
InChI Key: IXXAZDDZGOKVFX-UHFFFAOYSA-N
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Description

2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine, also known as CEPP, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis. CEPP has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by phospholipids and other signaling molecules. This leads to a decrease in PKC activity, which in turn affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been shown to have minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development as a cancer therapy.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine is a highly specific and potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular processes. However, its use in lab experiments is limited by its low solubility and stability, which can affect its bioavailability and efficacy. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine also requires careful handling and storage to maintain its integrity and purity.

Future Directions

Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine. Future studies could focus on optimizing the synthesis and formulation of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine to improve its efficacy and bioavailability. Additionally, the use of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine in combination with other cancer therapies could be explored to enhance their effectiveness and reduce side effects. Finally, studies on the safety and toxicity of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine in humans are needed to evaluate its potential as a clinical therapy.

Synthesis Methods

The synthesis of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine involves several steps, including the reaction of 2-chloro-4-pyridinecarboxylic acid with 2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine can be improved by optimizing the reaction conditions and using high-performance liquid chromatography (HPLC) for purification.

Scientific Research Applications

2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.

properties

IUPAC Name

(2-chloropyridin-4-yl)-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-2-23-15-7-5-13(6-8-15)16-4-3-11-21(16)18(22)14-9-10-20-17(19)12-14/h5-10,12,16H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXAZDDZGOKVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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